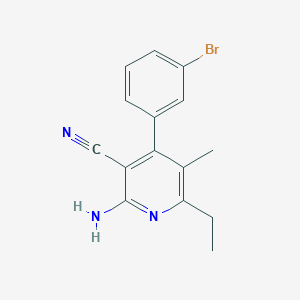![molecular formula C20H20O4 B5810336 7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)
7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one, also known as Hesperetin-7-O-(3'-methoxybenzyl) ether (HMEE), is a flavonoid derivative that has gained attention due to its potential therapeutic applications. This compound is a derivative of Hesperetin, a flavanone that is found in citrus fruits and has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. HMEE is synthesized through a multi-step process and has been studied extensively in terms of its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of HMEE is not fully understood, but studies have shown that it exerts its anticancer effects by modulating various signaling pathways involved in cell growth and survival. HMEE has been shown to inhibit the Akt/mTOR and NF-κB pathways, which are involved in cell proliferation and survival. HMEE also induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
HMEE has been shown to exhibit various biochemical and physiological effects. Studies have shown that HMEE exhibits anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. HMEE has also been shown to modulate various enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Vorteile Und Einschränkungen Für Laborexperimente
HMEE has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. HMEE has also been shown to exhibit low toxicity and has a good safety profile. However, one of the limitations of HMEE is its poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on HMEE. One area of research is the development of novel delivery systems to improve its solubility and bioavailability. Another area of research is the exploration of its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand its mechanism of action and its potential as an anticancer agent.
Synthesemethoden
HMEE is synthesized through a multi-step process that involves the protection of the hydroxyl groups of Hesperetin using a benzyl ether group. The protected compound is then subjected to a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and aluminum chloride as a catalyst to yield HMEE. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
HMEE has been studied extensively for its potential applications in scientific research. One of the major areas of research has been its potential as an anticancer agent. Studies have shown that HMEE exhibits anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. HMEE has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12-13(2)20(21)24-19-14(3)18(9-8-17(12)19)23-11-15-6-5-7-16(10-15)22-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZHYEUABINGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5810253.png)
![N-ethyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810262.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)
![4-[3-(4-benzyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5810274.png)



![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybenzamide](/img/structure/B5810297.png)


![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)

![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)
